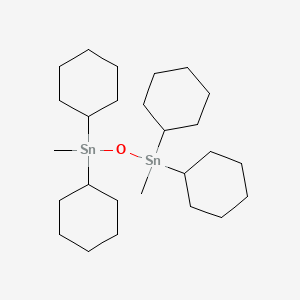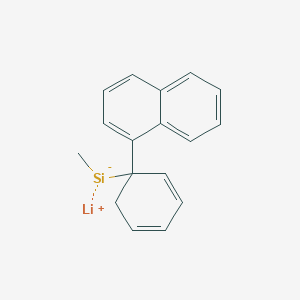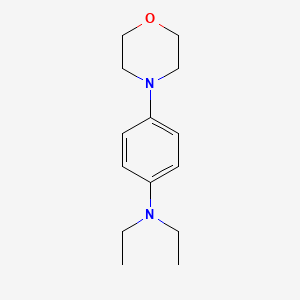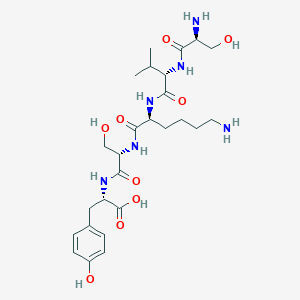
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane is an organotin compound known for its unique structural and chemical properties This compound is characterized by the presence of two tin atoms connected by an oxygen bridge, with each tin atom further bonded to two cyclohexyl groups and one methyl group
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane typically involves the reaction of cyclohexyltin compounds with methylating agents under controlled conditions. One common method includes the reaction of cyclohexyltin trichloride with methyl lithium, followed by hydrolysis to form the desired distannoxane compound. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and material science.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The cyclohexyl and methyl groups can be substituted with other organic groups, allowing for the synthesis of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. Major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of tin-based drugs.
Industry: The compound is used in the production of tin-based catalysts and materials, which are important in various industrial processes.
Wirkmechanismus
The mechanism by which 1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form bonds with organic molecules, facilitating reactions such as catalysis and synthesis. The oxygen bridge between the tin atoms also plays a role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetracyclohexyl-1,3-dimethyldistannoxane can be compared with other organotin compounds such as:
1,1,3,3-Tetramethyldistannoxane: Similar in structure but with methyl groups instead of cyclohexyl groups, leading to different reactivity and applications.
1,1,3,3-Tetraethyldistannoxane:
1,1,3,3-Tetraphenyldistannoxane: The presence of phenyl groups makes this compound more suitable for certain types of catalysis and organic synthesis. The uniqueness of this compound lies in its combination of cyclohexyl and methyl groups, which provide a balance of steric hindrance and reactivity, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
157945-62-5 |
|---|---|
Molekularformel |
C26H50OSn2 |
Molekulargewicht |
616.1 g/mol |
IUPAC-Name |
dicyclohexyl-[dicyclohexyl(methyl)stannyl]oxy-methylstannane |
InChI |
InChI=1S/4C6H11.2CH3.O.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1H,2-6H2;2*1H3;;; |
InChI-Schlüssel |
HJGDEWQJTFRLNS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C1CCCCC1)(C2CCCCC2)O[Sn](C)(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)



![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)



![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)


